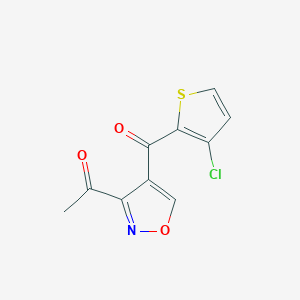

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chlorothiophene-2-carbonyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3S/c1-5(13)8-6(4-15-12-8)9(14)10-7(11)2-3-16-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIYRJQZICCNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester.

Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction using 3-chloro-2-thiophenecarbonyl chloride.

Coupling Reaction: The final step involves coupling the isoxazole ring with the thienyl group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Containing Analogues

a) 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)

- Structure : Features a 3-isoxazolyl group linked to a triazole-pyridine scaffold.

- Key Differences :

- Contains a chlorophenyl substituent instead of a thienyl group.

- Higher molecular weight (MW > 350 g/mol) due to the triazole-pyridine extension.

- Applications : Used in stress-related disorder treatments (e.g., anxiety, ulcers) in veterinary medicine .

b) 1-(3-Phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)ethanone

- Structure : Contains a pyrazole-isoxazole hybrid core.

- Key Differences :

- Replaces the thienyl group with phenyl and p-tolyl substituents.

- Higher rotatable bond count (6 vs. 3), increasing conformational flexibility.

- Synthesis : Prepared via hydrazine hydrate reflux with α,β-unsaturated ketones, similar to methods for isoxazole derivatives .

Thienyl/Thiophene Derivatives

a) 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one

- Structure: Combines a thiazolidinone ring with a chlorophenyl-ethanone group.

- Key Differences: Thiazolidinone replaces isoxazole, introducing sulfur atoms. Higher molecular weight (271.79 g/mol) and lower XLogP3 (2.0 vs. 2.4).

- Applications: Potential use in antimicrobial or enzyme-targeting agents due to thiazolidinone’s bioactivity .

b) 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone

- Structure: Simpler ethanone derivative with chloro-methoxyphenyl and hydroxy groups.

- Key Differences :

- Lacks heterocyclic rings, reducing complexity (Complexity = 178 vs. 312).

- Lower molecular weight (200.62 g/mol) and higher solubility (PSA = 66.8 Ų).

- Reactivity : Hydroxy group enables participation in hydrogen bonding and oxidation reactions .

Lignin Model Compounds

a) 1-(4-Ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone

- Structure: A nonphenolic dimeric lignin model with ethoxy and methoxy substituents.

- Key Differences :

- Contains aryl ether linkages instead of isoxazole-thienyl motifs.

- Higher recalcitrance to degradation due to electron-withdrawing groups.

- Reactivity : Decomposed by Mn(III)-oxalate complexes, highlighting stability challenges in oxidative environments .

Data Tables

Table 1: Structural and Property Comparison

| Compound Name | Molecular Formula | MW (g/mol) | XLogP3 | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₆ClNO₃S | 255.68 | 2.4 | Isoxazole, thienyl carbonyl | Synthetic intermediate |

| TT00 | C₁₈H₁₄ClN₅O₂ | 367.79 | 3.1 | Isoxazole, triazole, pyridine | Stress treatment |

| 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl) | C₁₁H₁₀ClNOS₂ | 271.79 | 2.0 | Thiazolidinone, chlorophenyl | Antimicrobial research |

| 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone | C₉H₉ClO₃ | 200.62 | 1.5 | Hydroxy, methoxyphenyl | Solubility studies |

Research Findings and Implications

- Reactivity: The target compound’s thienyl carbonyl group may enhance electrophilicity, facilitating nucleophilic substitutions—a trait shared with lignin model compounds but less pronounced in hydroxy- or methoxy-substituted analogs .

- Pharmacological Potential: While TT00 derivatives show direct bioactivity, the target compound’s role as an intermediate suggests utility in synthesizing triazole or pyridine-based drugs .

- Stability : The isoxazole-thienyl scaffold’s stability under oxidative conditions (cf. lignin models) requires further study, particularly for industrial applications .

Biological Activity

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone is a synthetic organic compound notable for its unique structural features, which include a thienyl group and an isoxazole ring. This compound has garnered interest in the fields of chemistry, biology, and medicine due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C10H6ClNO3S

- Molecular Weight : 255.68 g/mol

- IUPAC Name : 1-[4-(3-chlorothiophene-2-carbonyl)-1,2-oxazol-3-yl]ethanone

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving hydroxylamine and β-keto esters.

- Introduction of the Thienyl Group : Accomplished via Friedel-Crafts acylation using 3-chloro-2-thiophenecarbonyl chloride.

- Coupling Reaction : The final step couples the isoxazole ring with the thienyl group under basic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that may involve modulation of signaling pathways associated with inflammation.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in the levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in inflammatory pathways or bacterial survival mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-propanone | Moderate | Low |

| 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-butanone | Low | Moderate |

This table illustrates that while other derivatives may exhibit some activity, the combination of both antimicrobial and anti-inflammatory properties in this compound sets it apart as a promising candidate for further research.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone?

The synthesis typically involves Friedel-Crafts acylation under controlled conditions. For example:

- Step 1 : React 3-chloro-2-thiophenecarbonyl chloride with 3-isoxazolyl-ethanone in dichloromethane (DCM) at 0–20°C.

- Step 2 : Use aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate the acylation.

- Workup : Quench the reaction with cold water, filter the precipitate, and purify via recrystallization or column chromatography.

This method is adapted from analogous syntheses of isoxazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks for the thienyl (δ ~6.5–7.5 ppm), isoxazole (δ ~8.0–8.5 ppm), and carbonyl groups (δ ~190–200 ppm for ketones).

- FT-IR : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C–H vibrations (~3100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- TLC : Use methanol:chloroform (1:9) for monitoring reaction progress .

Q. How can purification challenges be addressed for this compound?

- Recrystallization : Optimize solvent systems (e.g., ethanol/chloroform mixtures) based on solubility.

- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane.

- Troubleshooting : If impurities persist, repeat washing with cold solvents (e.g., cold water or ethanol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Crystal Growth : Slow evaporation from DMF or DCM solutions yields diffraction-quality crystals.

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O) stabilizing the crystal lattice.

- Validation : Compare experimental bond lengths/angles (e.g., C=O: ~1.21 Å) with computational models.

Example: A related isoxazole derivative showed a dihedral angle of 74.88° between aromatic rings, confirmed via ORTEP diagrams .

Q. How should researchers address contradictory spectral or crystallographic data?

Q. What strategies are effective for evaluating biological activity in analogs of this compound?

- In Vitro Screening : Test derivatives against bacterial/fungal strains using agar diffusion assays.

- Molecular Docking : Target enzymes like cytochrome P450 or kinases, using AutoDock Vina with PDB structures.

- SAR Studies : Modify substituents on the thienyl or isoxazole rings to assess potency changes.

Example: Pyrazoline analogs showed antimicrobial activity via hydrogen bonding with microbial proteins .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations : Simulate solvation in water/DMSO to assess aggregation tendencies.

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic profiles (e.g., logP, bioavailability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.